molecular formula C6H2ClF3N4 B155016 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 1780-80-9

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B155016
CAS No.: 1780-80-9
M. Wt: 222.55 g/mol
InChI Key: SNIVBXKAXKSWQE-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable building block for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with hydrazine or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as triethylamine.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amino derivative, while coupling with a boronic acid produces a biaryl compound .

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to its combined pyrazole and pyrimidine rings, which confer distinct electronic properties and reactivity. The presence of both chlorine and trifluoromethyl groups further enhances its versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-2-1-11-14-4(2)13-5(12-3)6(8,9)10/h1H,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIVBXKAXKSWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288047
Record name 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine
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Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-80-9
Record name 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
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URL https://commonchemistry.cas.org/detail?cas_rn=1780-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo(3,4-d)pyrimidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1780-80-9
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Record name 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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